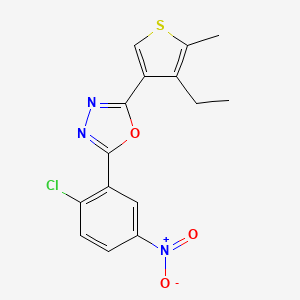
2-(2-chloro-5-nitrophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole
Descripción general
Descripción
2-(2-chloro-5-nitrophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole, also known as CNOT, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. CNOT is a derivative of 1,3,4-oxadiazole, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This compound has gained significant attention due to its unique chemical structure and potential biological activities.
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-5-nitrophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole is not fully understood. However, it has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory pathway. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been reported to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. In addition, this compound has been reported to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-chloro-5-nitrophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied for its potential biological activities, making it a promising candidate for further research. However, this compound also has some limitations. It has poor solubility in water, which can limit its use in some experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-(2-chloro-5-nitrophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of this compound and its derivatives. This could lead to the development of new drugs that target specific enzymes or pathways involved in disease processes. Finally, further research is needed to explore the potential applications of this compound in other fields of science, such as materials science and environmental science.
Aplicaciones Científicas De Investigación
2-(2-chloro-5-nitrophenyl)-5-(4-ethyl-5-methyl-3-thienyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been reported to exhibit potent anti-inflammatory, antimicrobial, and anticancer activities. It has also been studied for its potential as an anti-tuberculosis agent.
Propiedades
IUPAC Name |
2-(2-chloro-5-nitrophenyl)-5-(4-ethyl-5-methylthiophen-3-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-3-10-8(2)23-7-12(10)15-18-17-14(22-15)11-6-9(19(20)21)4-5-13(11)16/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBUJGICHFSJIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C2=NN=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4740205.png)
![N-1-adamantyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4740213.png)
![4-[({[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B4740221.png)

![ethyl 6-methyl-2-{[({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4740241.png)

![methyl 2-chloro-5-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4740245.png)
![methyl 5-[(diethylamino)carbonyl]-2-({[(2,3-dimethylcyclohexyl)amino]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4740254.png)
![2-{[(3-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4740274.png)

![2-{[2-(2-methoxyphenoxy)ethyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4740284.png)
![2-[(2,6-dichlorobenzyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B4740292.png)
![4-[(5-chloro-2-furyl)methylene]-3-methyl-2-pentenedioic acid](/img/structure/B4740302.png)
![4-(4-(4-chlorophenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4740303.png)